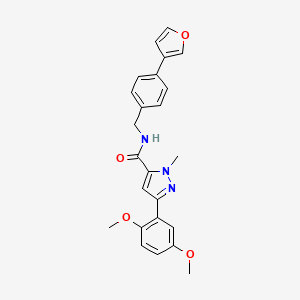

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-27-22(13-21(26-27)20-12-19(29-2)8-9-23(20)30-3)24(28)25-14-16-4-6-17(7-5-16)18-10-11-31-15-18/h4-13,15H,14H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZSUTBYOPMBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl and furan-3-yl benzyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

- Mechanism of Action : The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of specific kinases involved in cell proliferation.

- Case Studies :

- Inhibition of A549 Cell Growth : Studies demonstrate that the compound significantly reduces the growth of A549 lung cancer cells, suggesting its potential as an anticancer agent.

- Aurora Kinase Inhibition : The compound has been identified as a potent inhibitor of Aurora kinases, which play a crucial role in cell division.

Anti-inflammatory Activity

-

Mechanism : The compound exhibits anti-inflammatory effects by:

- Inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Modulating NF-kB signaling pathways to reduce inflammatory gene expression.

-

Research Findings :

- Cytokine Inhibition : In vitro studies have shown that treatment with this compound significantly lowers levels of inflammatory markers.

- Mechanistic Insights : The anti-inflammatory action is attributed to its ability to interfere with signaling pathways involved in inflammation.

Drug Development Potential

Given its diverse biological activities, the compound holds promise for further development into therapeutic agents targeting cancer and inflammatory diseases. Key structural features contributing to its bioactivity include:

- The presence of the furan ring system, enhancing bioavailability.

- The pyrazole moiety's capability to interact with multiple biological targets.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Pyrazole Carboxamide Derivatives

Key structural analogs include:

Key Observations :

- Substituent Effects : The target compound’s furan-3-yl group distinguishes it from analogs with bulkier aromatic (e.g., naphthyl in 5g ) or polar (e.g., sulfonamide in 4k ) substituents. Furan’s smaller size and oxygen atom may enhance membrane permeability compared to bulkier groups.

- Electronic Properties : The 2,5-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl in 3a ), which could alter binding affinities to targets like enzymes or receptors.

- Synthetic Routes : Most analogs (e.g., 3a–3p ) are synthesized via carbodiimide-mediated amide coupling (EDCI/HOBt), suggesting the target compound likely follows similar protocols but with 4-(furan-3-yl)benzylamine as the amine component.

Physicochemical and Spectral Comparisons

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide , with the CAS number 2034285-00-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 417.5 g/mol . The structure features a pyrazole core substituted with a dimethoxyphenyl group and a furan-benzyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O4 |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 2034285-00-0 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The GI50 values for these cell lines were reported as follows:

- Mechanism of Action : The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, some pyrazoles inhibit Aurora-A kinase, a critical regulator in mitosis .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are well-documented, with several studies indicating their ability to inhibit pro-inflammatory cytokines.

- Cytokine Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .

- Comparative Efficacy : In a comparative study, a derivative exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, showing efficacy against various bacterial strains.

- In Vitro Testing : Compounds similar to this compound have been tested against pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

Case Studies

Several case studies involving pyrazole derivatives provide insight into the biological activities of this compound:

- Study on Anticancer Activity : A study reported that a similar pyrazole derivative induced apoptosis in A549 lung cancer cells through the activation of caspase pathways . This suggests that the compound may have similar mechanisms of action.

- Inflammation Model : In an animal model of inflammation induced by carrageenan, pyrazole derivatives showed significant reduction in edema comparable to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

- Step 2 : Introduction of the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Step 3 : Amide coupling between the pyrazole carboxylic acid and the furan-substituted benzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, reaction temperature between 60–80°C and anhydrous conditions improve yields by reducing side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regiochemistry of the pyrazole ring. Aromatic protons on the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm), while furan protons resonate at δ 7.4–7.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Use C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (expected [M+H]+: ~472.18 Da) .

Q. How can researchers screen the biological activity of this compound against specific therapeutic targets?

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Molecular docking : Preliminary docking (AutoDock Vina) into target proteins (e.g., COX-2 or EGFR) identifies potential binding modes. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic rings .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT calculations) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The methoxy groups’ electron-donating effects enhance π-electron density, influencing binding affinity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions, such as hydrogen bonds between the carboxamide and Asp451 in EGFR .

- Reaction Path Search : Use quantum chemical methods (e.g., IRC calculations) to predict regioselectivity in pyrazole formation, reducing trial-and-error synthesis .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Bioavailability optimization :

- Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety to improve aqueous solubility.

- Metabolic stability : Replace labile groups (e.g., methyl on pyrazole with trifluoromethyl) to reduce CYP450-mediated oxidation .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to measure half-life (t1/2) and AUC. Poor in vivo activity may correlate with rapid clearance (>3 L/h/kg) .

Q. What experimental design approaches minimize variability in synthesizing this compound across different laboratories?

- Factorial Design : Test critical factors (e.g., equivalents of coupling reagent, reaction time) in a 2^k design. For example, EDC (1.2–1.5 eq) and HOBt (1.0–1.2 eq) significantly impact amide bond formation .

- Robustness Testing : Vary solvent purity (e.g., anhydrous DMF vs. technical grade) and stirring rate (200–500 rpm) to identify sensitive parameters .

- Interlab Validation : Share standardized protocols (e.g., HPLC gradient, NMR acquisition parameters) to ensure reproducibility .

Q. How does modifying substituents on the pyrazole and furan rings affect the compound’s physicochemical properties and target interactions?

- Pyrazole modifications :

- N-Methyl vs. N-H : Methyl enhances metabolic stability but reduces hydrogen-bonding capacity.

- 2,5-Dimethoxyphenyl vs. 4-Fluorophenyl : Methoxy groups increase logP (lipophilicity), while fluorine enhances electronegativity for halogen bonding .

- Furan modifications :

- 3-Furan vs. 2-Furan : 3-Furan improves steric complementarity in hydrophobic pockets (e.g., PARP inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.